molecular formula C6H10N2 B3048870 1,2,4-Trimethyl-1H-imidazole CAS No. 1842-63-3

1,2,4-Trimethyl-1H-imidazole

Cat. No.: B3048870
CAS No.: 1842-63-3
M. Wt: 110.16 g/mol
InChI Key: AGMJWUBJIPQHBM-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups attached to the imidazole ring at positions 1, 2, and 4. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to achieve a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Microwave-assisted synthesis and electrochemical oxidative tandem cyclization are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated imidazoles, while substitution reactions can introduce various functional groups onto the imidazole ring.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another five-membered heterocyclic compound with three nitrogen atoms.

    1,3-Diazole (Imidazole): The parent compound of 1,2,4-Trimethyl-1H-imidazole, with two nitrogen atoms at positions 1 and 3.

    Tetrazole: A heterocyclic compound with four nitrogen atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and influences its reactivity in various chemical reactions.

Properties

IUPAC Name

1,2,4-trimethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-4-8(3)6(2)7-5/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMJWUBJIPQHBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563329
Record name 1,2,4-Trimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842-63-3
Record name 1,2,4-Trimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The same procedure as in Example 1 was performed except that 38 parts of methylamine (as a 40% aqueous solution) was used in lieu of ethylamine (as a 70% aqueous solution), and 87 parts of methyl glyoxal was used in lieu of glyoxal (as a 40% aqueous solution). After the dropwise addition, a mixture comprising 1,2,4-trimethylimidazole (a-3) and 1,4-dimethylimidazole (b-3) was obtained. The obtained mixture was analyzed with HPLC to find that the weight ratio of (a-3) to (b-3) was 80:20. The mixture was further purified by distillation under the temperature and pressure conditions of 110° C. and 1.0 kPA, and the weight ratio of (a-3) to (b-3) after the purification was 85:15 (M-11). The obtained mixture was treated in the same manner as in Example 1 to obtain a mixture comprising 1,2,3,4-tetramethylimidazolium tetrafluoroborate (hereinafter, referred to as “TeMI”) and 1,3,4-trimethylimidazolium tetrafluoroborate (hereinafter, referred to as “4TMI”). By the HPLC analysis, the weight ratio between them was found to be 85:15. 212 g of the obtained mixture comprising TeMI and 4TMI was dissolved in propylene carbonate homogeneously so as to adjust the total amount to 1 liter to prepare the electrolyte solution of the present invention.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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